N-(4-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a 4-bromophenyl group attached to the acetamide nitrogen, a 4-chlorophenyl substituent at the 4-position of the triazole ring, and a pyridin-4-yl group at the 5-position. The sulfanyl (-S-) linker connects the triazole core to the acetamide moiety.
Properties
Molecular Formula |
C21H15BrClN5OS |
|---|---|
Molecular Weight |
500.8 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H15BrClN5OS/c22-15-1-5-17(6-2-15)25-19(29)13-30-21-27-26-20(14-9-11-24-12-10-14)28(21)18-7-3-16(23)4-8-18/h1-12H,13H2,(H,25,29) |
InChI Key |
AMYRKSCPMDVCIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions The process begins with the preparation of the triazole ring, which is then functionalized with pyridine and chlorophenyl groupsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new groups in place of the bromine or chlorine atoms .
Scientific Research Applications
N-(4-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the triazole ring, acetamide nitrogen, or pyridine/phenyl groups. These modifications influence electronic properties, lipophilicity, and biological activity. Below is a detailed comparison:
Substituent Effects on the Acetamide Nitrogen
- N-(4-sulfamoylphenyl) analog (): Replacing the 4-bromophenyl group with a 4-sulfamoylphenyl introduces a polar sulfonamide group.
- N-[3-(trifluoromethyl)phenyl] analog (): The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which may improve metabolic stability and binding affinity to hydrophobic enzyme pockets. This analog’s activity against inflammatory targets could surpass that of the bromophenyl-chlorophenyl derivative due to enhanced electron deficiency .
- N-(2-fluorophenyl) analog (): A fluorine atom at the ortho position introduces steric hindrance and moderate electron-withdrawing effects. This substitution may reduce activity compared to para-substituted analogs due to suboptimal spatial alignment with target receptors .
Variations in the Triazole Core Substituents
- 5-(Pyridin-3-yl) vs. Pyridin-4-yl’s symmetric nitrogen orientation may enhance binding to enzymes with complementary charged residues, as seen in kinase inhibitors .
- 4-(4-Chlorophenyl) vs. 4-Ethyl (): Substituting the 4-chlorophenyl group with an ethyl group reduces aromaticity and electron-withdrawing effects, likely diminishing antimicrobial activity, as demonstrated in studies where halogenated aryl groups improved MIC values against E. coli and S. aureus .
Thioether Linker Modifications
- Sulfanyl (-S-) vs.
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(4-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications, supported by data tables and research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of various precursors. The key steps include:
- Formation of Triazole Ring : The synthesis begins with the formation of a 1,2,4-triazole ring using appropriate starting materials.
- Introduction of Sulfanyl Group : A sulfanyl group is introduced to enhance the biological activity of the triazole derivative.
- Bromination and Chlorination : The introduction of bromine and chlorine substituents on the phenyl rings is crucial for modulating the compound's pharmacological properties.
Antimicrobial Activity
N-(4-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown promising antimicrobial properties. In vitro studies indicate that it exhibits activity against a range of Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. It demonstrated cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 15.1 |
| A549 (Lung) | 21.5 |
| HeLa (Cervical) | 28.7 |
The anticancer mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation, which are critical pathways in cancer therapy.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer progression and microbial resistance.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the antimicrobial efficacy of various triazole derivatives, including N-(4-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. The results showed that this compound exhibited superior activity compared to traditional antibiotics against resistant strains of bacteria.
Case Study 2: Anticancer Properties
In another investigation published in Journal of Medicinal Chemistry, the compound was tested against multiple cancer cell lines. The findings revealed that it significantly reduced cell viability in MDA-MB-231 cells by inducing apoptosis through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
